molecular formula C55H90O B1243409 Ditrans,polycis-undecaprenol

Ditrans,polycis-undecaprenol

Cat. No. B1243409
M. Wt: 767.3 g/mol
InChI Key: TXKJNHBRVLCYFX-NTDVEAECSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ditrans,polycis-undecaprenol is an undecaprenol where the geometry of the double bonds is specified as (2Z,6Z,10Z,14Z,18Z,22Z,26Z,30Z,34E,38E).

Scientific Research Applications

Microextraction Method Development

In a study by Khalili Zanjani et al. (2007), a new liquid-phase microextraction method was developed using 1-undecanol, a compound similar to Ditrans,polycis-undecaprenol. This method is significant for extracting and determining low concentrations of polycyclic aromatic hydrocarbons (PAHs) in water samples, demonstrating the utility of similar compounds in analytical chemistry (Khalili Zanjani et al., 2007).

Enzyme Lipid Substrate Specificity

Baolin Wu et al. (2013) reported on the synthesis of natural polyisoprenols like undecaprenol and their homologs. These synthesized compounds serve as molecular tools to explore the functions of enzymes involved in glycan biosynthesis. This highlights the role of Ditrans,polycis-undecaprenol in studying enzyme lipid substrate specificity (Wu et al., 2013).

Biosynthesis Studies

Research by Rashkes et al. (2005) involved isolating polyprenols from cotton plants and studying their influence on protein biosynthesis in seedling nuclei. This study provides insights into how compounds like Ditrans,polycis-undecaprenol can impact cellular processes such as protein synthesis (Rashkes et al., 2005).

Glycan Bio-assembly

The role of polyprenols in glycan bio-assembly in living systems is crucial. Chemical synthesis of these compounds, including Ditrans,polycis-undecaprenol, aids in dissecting the functions of enzymes in glycan biosynthesis. Wu et al. (2013) provided an efficient method for constructing hydrophobic molecules like Ditrans,polycis-undecaprenol, demonstrating their significance in biochemical research (Wu et al., 2013).

Cell Wall Biosynthesis

Undecaprenyl phosphate, a derivative of Ditrans,polycis-undecaprenol, plays a key role in the synthesis of cell wall polymers in bacteria. Hartley et al. (2008) described the chemoenzymatic synthesis of polyprenyl phosphates, underscoring the importance of these compounds in bacterial cell wall biosynthesis (Hartley et al., 2008).

Quantitative Analysis in Bacterial Membranes

Barreteau et al. (2009) developed a high-performance liquid chromatography (HPLC) procedure for quantifying undecaprenyl phosphate and its derivatives in bacterial membranes. This study illustrates the use of Ditrans,polycis-undecaprenol-related compounds in quantitative analysis and their essential role in bacterial membrane transport (Barreteau et al., 2009).

properties

Product Name

Ditrans,polycis-undecaprenol

Molecular Formula

C55H90O

Molecular Weight

767.3 g/mol

IUPAC Name

(2Z,6Z,10Z,14Z,18Z,22Z,26Z,30Z,34E,38E)-3,7,11,15,19,23,27,31,35,39,43-undecamethyltetratetraconta-2,6,10,14,18,22,26,30,34,38,42-undecaen-1-ol

InChI

InChI=1S/C55H90O/c1-45(2)23-13-24-46(3)25-14-26-47(4)27-15-28-48(5)29-16-30-49(6)31-17-32-50(7)33-18-34-51(8)35-19-36-52(9)37-20-38-53(10)39-21-40-54(11)41-22-42-55(12)43-44-56/h23,25,27,29,31,33,35,37,39,41,43,56H,13-22,24,26,28,30,32,34,36,38,40,42,44H2,1-12H3/b46-25+,47-27+,48-29-,49-31-,50-33-,51-35-,52-37-,53-39-,54-41-,55-43-

InChI Key

TXKJNHBRVLCYFX-NTDVEAECSA-N

Isomeric SMILES

CC(=CCC/C(=C/CC/C(=C/CC/C(=C\CC/C(=C\CC/C(=C\CC/C(=C\CC/C(=C\CC/C(=C\CC/C(=C\CC/C(=C\CO)/C)/C)/C)/C)/C)/C)/C)/C)/C)/C)C

Canonical SMILES

CC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCO)C)C)C)C)C)C)C)C)C)C)C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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